2-(4-Phenylphenyl)acetate
Description
2-(4-Phenylphenyl)acetate (CAS: 1211592; IUPAC: 4-biphenylacetic acid) is a biphenyl-substituted acetic acid derivative with the molecular formula C₁₄H₁₂O₂ and an average molecular mass of 212.24 g/mol . It is characterized by a rigid biphenyl group attached to the acetic acid backbone, which enhances its lipophilicity compared to simpler phenylacetic acid derivatives. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and materials science, particularly in the development of coumarin-based inhibitors and host-guest systems .
Properties
Molecular Formula |
C14H11O2- |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)/p-1 |
InChI Key |
QRZAKQDHEVVFRX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) (4-Methylphenyl)acetate
- Molecular Formula : C₉H₉O₂
- Molecular Weight : 149.17 g/mol
- Key Differences : The substitution of the biphenyl group with a single methyl group reduces steric bulk and lipophilicity. This simpler structure, with a ChemSpider ID of 5377921, is more water-soluble but less thermally stable due to the absence of aromatic conjugation .
(b) 2-(4-Hydroxyphenyl)ethyl Acetate
- Molecular Formula : C₁₀H₁₂O₃
- CAS : 58556-55-1
- Key Differences: The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity. This property makes it more biologically active in contexts like antioxidant or enzyme inhibition studies compared to the non-polar biphenyl group in 2-(4-phenylphenyl)acetate .
Functional Group Modifications
(a) [2-oxo-2-(2-propan-2-ylanilino)ethyl] this compound
- Molecular Formula: C₂₅H₂₅NO₃
- CAS : 380159-81-9
- Key Differences: The addition of an oxo group and a propan-2-yl anilino side chain introduces hydrogen-bonding and steric hindrance. This modification may enhance binding affinity to hydrophobic targets, such as enzymes or receptors, compared to the parent compound .
(b) 4-METHYLPHENYL 2-[(PHENYLSULFONYL)ANILINO]ACETATE
Ester Derivatives
(a) 2-(4-Phenylphenyl)propyl 2-(4-acetoxyphenyl)acetate
- Synthesis : Yield 52% via silicon column chromatography (petroleum ether/ethyl acetate).
- Properties : The propyl ester chain increases lipophilicity (logP ≈ 5.2), favoring membrane permeability in drug delivery systems .
(b) Methyl 2-phenylacetoacetate
- Molecular Formula : C₁₁H₁₂O₃
- CAS : 16648-44-5
- Key Differences: The α-keto group enables keto-enol tautomerism, facilitating nucleophilic reactions (e.g., in amphetamine synthesis), which are absent in this compound .
Coumarin-Based Derivatives
EMAC10163g (Methyl 2-(7-(2-([1,1'-biphenyl]-4-yl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate)
- Synthesis : 73.9% yield via reaction with 2-bromo-1-(4-phenylphenyl)ethan-1-one.
- Properties : Melting point 168–169°C, indicating higher crystallinity than this compound. The coumarin backbone confers fluorescence and tumor-associated carbonic anhydrase inhibition (IC₅₀ < 1 µM) .
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